3-(1H-indol-5-yl)benzoic Acid
CAS No.: 886363-16-2
Cat. No.: VC3724365
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886363-16-2 |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 3-(1H-indol-5-yl)benzoic acid |
Standard InChI | InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) |
Standard InChI Key | VKHHKQSCGXEKEE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 |
Introduction
Structural and Chemical Properties
Molecular Characteristics
3-(1H-indol-5-yl)benzoic acid is characterized by its unique molecular architecture that combines two distinct pharmacophores: the indole scaffold and the benzoic acid functional group. The indole moiety consists of a benzene ring fused to a pyrrole ring, with the nitrogen atom at position 1 (hence 1H-indol) and connection to the benzoic acid occurring at position 5 of the indole system. The benzoic acid group is connected at its meta position (position 3) to the indole scaffold, creating a distinctive molecular arrangement that differentiates it from similar compounds such as 4-(1H-indol-5-yl)benzoic acid. This structural arrangement provides the molecule with specific chemical properties and potential biological activities that distinguish it from its isomers and related compounds.
The indole component of the molecule contributes to its aromatic character and provides a site for hydrogen bonding through the NH group, while the benzoic acid portion offers acidic properties and additional hydrogen bonding capabilities through the carboxyl group. The connection between these two moieties creates a molecule with an extended conjugated system, which influences its physical properties and chemical reactivity. The presence of the indole NH and carboxylic acid group makes this compound capable of participating in both hydrogen bond donor and acceptor interactions, potentially enhancing its ability to interact with biological targets.
Based on structural analysis and comparison with similar compounds, the molecular formula of 3-(1H-indol-5-yl)benzoic acid is expected to be C15H11NO2, consistent with its structural components . The molecular weight of this compound is calculated to be approximately 237.25 g/mol, which is identical to that of the positional isomer 4-(1H-indol-5-yl)benzoic acid . The physical appearance of the compound is likely to be a crystalline solid at room temperature, with coloration ranging from white to off-white, typical of many indole derivatives.
Synthetic Approaches
Synthetic Routes and Methodologies
The synthesis of 3-(1H-indol-5-yl)benzoic acid can be approached through various strategies, drawing insights from the preparation of structurally related compounds. One potential synthetic route involves cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura coupling between appropriately substituted indole and benzoic acid derivatives. This approach would require the preparation of a 5-boronic acid or 5-boronate ester derivative of indole, which could then be coupled with 3-bromobenzoic acid or similar electrophilic partners under standard cross-coupling conditions. The advantage of this methodology lies in its mild reaction conditions and tolerance for a wide range of functional groups, allowing for selective formation of the desired carbon-carbon bond.
Biological Activities and Applications
Comparative Analysis with Analogues
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 3-(1H-indol-5-yl)benzoic acid would provide essential information for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful technique for elucidating the structural features of this compound. Based on data from related compounds, the 1H NMR spectrum of 3-(1H-indol-5-yl)benzoic acid would be expected to show characteristic signals for the indole NH proton at approximately 8.5-9.0 ppm, appearing as a broad singlet due to its exchangeable nature. The aromatic protons from both the indole and benzoic acid portions would appear in the region of 7.0-8.5 ppm, with coupling patterns reflecting their specific positions in the molecular framework.
The 13C NMR spectrum would show signals corresponding to all carbon atoms in the molecule, with the carboxyl carbon of the benzoic acid group appearing at approximately 165-170 ppm. The aromatic carbons would appear in the range of 110-140 ppm, with specific shifts influenced by their proximity to the nitrogen atom in the indole or the carboxylic acid group in the benzoic acid portion. The assignment of all carbon signals would be facilitated by two-dimensional NMR techniques such as HSQC and HMBC, which provide information about carbon-hydrogen correlations and long-range couplings, respectively.
Mass spectrometry would be expected to show a molecular ion peak at m/z 237, corresponding to the molecular weight of C15H11NO2. Fragmentation patterns might include loss of the carboxyl group (M-COOH) and various cleavages of the bond connecting the indole and benzoic acid portions. Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretching of the indole (approximately 3400-3500 cm-1), the C=O stretching of the carboxylic acid (approximately 1700 cm-1), and various aromatic C=C and C-H stretching and bending modes. These spectroscopic data, taken together, would provide comprehensive confirmation of the compound's structure and purity.
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